![molecular formula C29H31N5O2 B14228323 N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine CAS No. 500768-85-4](/img/structure/B14228323.png)
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with two morpholin-4-yl phenyl groups at the N2 and N4 positions, making it a subject of interest in both synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of morpholin-4-yl phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~4~-Bis[4-(piperazin-1-yl)phenyl]pyrimidine-2,4-diamine: Known for its inhibitory effects on anaplastic lymphoma kinase (ALK).
4-Morpholin-4-yl-2-phenylquinoline: Shares a similar quinoline core but with different substituents.
Uniqueness
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholin-4-yl groups enhance its solubility and potential for diverse chemical reactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
500768-85-4 |
|---|---|
Fórmula molecular |
C29H31N5O2 |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
2-N,4-N-bis(2-morpholin-4-ylphenyl)quinoline-2,4-diamine |
InChI |
InChI=1S/C29H31N5O2/c1-2-8-23-22(7-1)26(30-24-9-3-5-11-27(24)33-13-17-35-18-14-33)21-29(31-23)32-25-10-4-6-12-28(25)34-15-19-36-20-16-34/h1-12,21H,13-20H2,(H2,30,31,32) |
Clave InChI |
XUDPSSONJRQLKJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC3=CC(=NC4=CC=CC=C43)NC5=CC=CC=C5N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


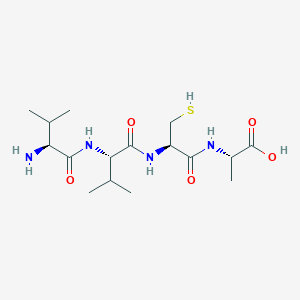

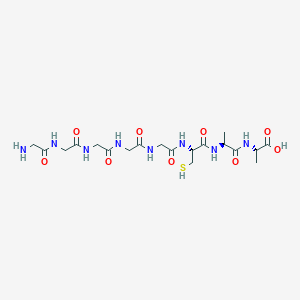
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
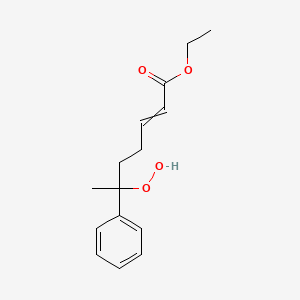
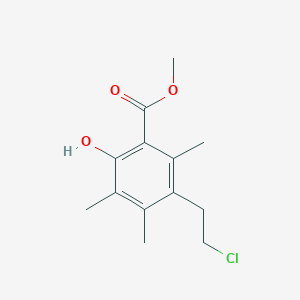
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
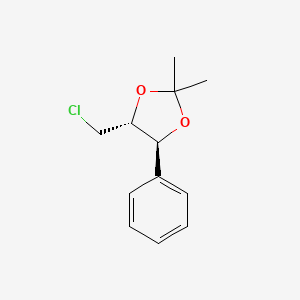
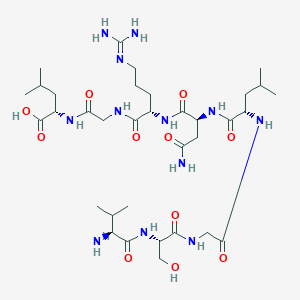

![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
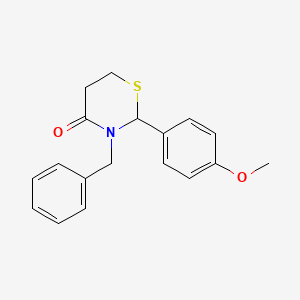
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)

